3-Phenyltoxoflavin

Beschreibung

BenchChem offers high-quality 3-Phenyltoxoflavin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyltoxoflavin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

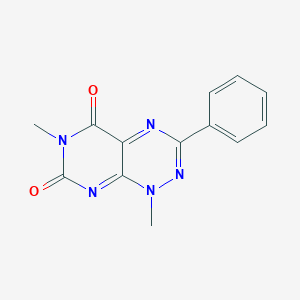

1,6-dimethyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-17-12(19)9-11(15-13(17)20)18(2)16-10(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMBJIIZPCRJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332727 |

Source

|

| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32502-63-9 |

Source

|

| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32502-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethyl-3-phenylpyrimido[5,4-E][1,2,4]triazine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyltoxoflavin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyltoxoflavin, a synthetic derivative of the natural product toxoflavin, has emerged as a potent inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis and biological evaluation, based on established protocols for analogous compounds, are presented. Furthermore, the guide elucidates its mechanism of action through the inhibition of the Hsp90 chaperone machinery and its impact on key oncogenic signaling pathways. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams to facilitate a deeper understanding of this promising anti-cancer agent.

Chemical Structure and Identification

3-Phenyltoxoflavin is a heterocyclic compound featuring a pyrimido[5,4-e][1][2]triazine-5,7(1H,6H)-dione core. A phenyl group is substituted at the 3-position, and methyl groups are present at the 1- and 6-positions of the heterocyclic ring system.

| Identifier | Value |

| IUPAC Name | 1,6-Dimethyl-3-phenylpyrimido[5,4-e][1][2]triazine-5,7(1H,6H)-dione |

| CAS Number | 32502-63-9 |

| Molecular Formula | C₁₃H₁₁N₅O₂ |

| Molecular Weight | 269.26 g/mol |

| Canonical SMILES | CN1C(=O)C2=C(N(C)N=C(N=N2)C3=CC=CC=C3)C1=O |

Physicochemical Properties

Table 2.1: Physicochemical Properties of a 3-Phenyltoxoflavin Analogue

| Property | Value (for 3-phenyl-8-propylpyrimido[5,4-e][1][2]triazine-5,7(6H,8H)-dione) |

| Melting Point | 290–291 °C[1] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Spectral Data

Complete spectral data for 3-Phenyltoxoflavin is not publicly available. The following tables provide representative spectral data for a similar analogue, 3-phenyl-8-propylpyrimido[5,4-e][1][2]triazine-5,7(6H,8H)-dione, which can serve as a guide for the characterization of 3-Phenyltoxoflavin.[1]

Table 3.1: Representative ¹H-NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.25 | s | 1H | NH |

| 8.42–8.40 | d | 2H | Aromatic H |

| 7.62–7.61 | m | 3H | Aromatic H |

| 3.24–3.21 | t | 2H | CH₂ |

| 1.68–1.63 | m | 2H | CH₂ |

| 0.98–0.94 | t | 3H | CH₃ |

Solvent: DMSO-d₆

Table 3.2: Representative ¹³C-NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 160.4, 154.7, 150.8, 149.4, 146.2 | C=O, C=N |

| 134.2, 131.3, 129.3, 127.1 | Aromatic C |

| 42.4, 20.6, 11.0 | Aliphatic C |

Solvent: DMSO-d₆

Table 3.3: Representative IR and Mass Spectrometry Data

| Technique | Data (for 3-phenyl-8-propylpyrimido[5,4-e][1][2]triazine-5,7(6H,8H)-dione) |

| IR (KBr, νₘₐₓ, cm⁻¹) | 3173 (NH), 3024 (CH arom.), 2968, 2840 (CH aliph.), 1716, 1670 (C=O), 1565 (C=N)[1] |

| MS (m/z, %) | M⁺, 283 (16), 255 (20), 254 (38), 213 (17), 171 (13), 105 (100), 77 (29)[1] |

Synthesis Methodology

A general and established method for the synthesis of the pyrimido[5,4-e][1][2]triazine-5,7(1H,6H)-dione scaffold involves a multi-step process. The following is a representative protocol based on the synthesis of related analogues.

Experimental Protocol:

-

Hydrazone Formation: Benzaldehyde is reacted with methylhydrazine in a suitable solvent such as ethanol. The reaction mixture is typically refluxed, and the resulting benzaldehyde methylhydrazone often precipitates upon cooling and can be isolated by filtration.

-

Condensation: The isolated hydrazone is then condensed with 6-chloro-1,3-dimethyl-5-nitrouracil. This reaction is usually carried out in the presence of a base in a polar aprotic solvent like DMF.

-

Reductive Cyclization: The nitro group of the condensation product is reduced, which is followed by an intramolecular cyclization to yield the final 3-Phenyltoxoflavin product. Common reducing agents for this step include sodium dithionite or catalytic hydrogenation.

Biological Activity and Mechanism of Action

3-Phenyltoxoflavin is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.

Table 5.1: In Vitro Biological Activity of 3-Phenyltoxoflavin

| Parameter | Value |

| Target | Hsp90 |

| Binding Affinity (Kd) | 585 nM (for Hsp90-TPR2A interaction) |

| Cellular Potency (IC₅₀) | 690 nM (in BT474 breast cancer cells) |

Mechanism of Action:

Hsp90 inhibition by 3-Phenyltoxoflavin leads to the destabilization and subsequent proteasomal degradation of its client proteins. This disrupts multiple signaling pathways that are essential for cancer cell growth, proliferation, and survival.

References

The Synthesis and Discovery of 3-Phenyltoxoflavin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis, discovery, and biological activity of 3-Phenyltoxoflavin, a derivative of the naturally occurring toxin, toxoflavin. We detail the chemical synthesis protocols, present quantitative biological activity data, and elucidate the compound's interaction with key cellular signaling pathways. This whitepaper serves as a foundational resource for researchers interested in the development of novel therapeutics based on the toxoflavin scaffold.

Discovery and Background

Toxoflavin, also known as xanthothricin, is a yellow pigment and a potent toxin produced by various bacteria, including Pseudomonas cocovenenans, and is responsible for the pathogenicity of bacteria like Burkholderia glumae in plants.[1] It is a strong electron transmitter that can bypass the electron transport chain, leading to the production of hydrogen peroxide in the presence of oxygen, which contributes to its high toxicity to a wide range of organisms.[1] The core structure of toxoflavin is a pyrimido[5,4-e][2][3][4]triazine ring system. The discovery of 3-Phenyltoxoflavin stems from synthetic efforts to explore the structure-activity relationships of toxoflavin analogs by introducing substituents at the C-3 position of the toxoflavin core.[1]

Chemical Synthesis of 3-Phenyltoxoflavin

The synthesis of 3-Phenyltoxoflavin (1a ) is achieved through a multi-step process starting from hydrazinouracil. The general synthetic scheme involves the imination of hydrazinouracil with an appropriate aldehyde, followed by a cyclization reaction.

Experimental Protocol: Synthesis of 3-Phenyltoxoflavin (1a)

The synthesis of 3-phenyltoxoflavin is adapted from the general procedure for the synthesis of 3-substituted toxoflavin analogs.[1]

Step 1: Synthesis of the Hydrazone Intermediate

A solution of hydrazinouracil and benzaldehyde in a suitable solvent (e.g., acetic acid) is stirred to form the corresponding hydrazone.

Step 2: Cyclization and Oxidation to form 3-Phenyltoxoflavin

To an ice-cold solution of sodium nitrite in water, the hydrazone intermediate dissolved in acetic acid is added. The reaction mixture is stirred at room temperature. This step leads to the formation of a mixture of the desired 3-phenyltoxoflavin and its N-oxide.

Step 3: Reduction of the N-oxide

The mixture from the previous step is treated with a reducing agent, such as dithiothreitol, in ethanol to convert the N-oxide byproduct to 3-phenyltoxoflavin, yielding the final product as the sole entity. The resulting precipitate is then filtered to obtain pure 3-phenyltoxoflavin.[1]

Quantitative Data

The biological activity of 3-Phenyltoxoflavin has been evaluated, particularly for its herbicidal properties. The following tables summarize the available quantitative data.

Table 1: Herbicidal Activity of 3-Phenyltoxoflavin (1a) on Paddy Weeds[1]

| Weed Species | Scientific Name | Herbicidal Activity (%) at 1200 g/ha |

| Early watergrass | Echinochloa crus-galli var. formosensis (ECHCS) | Low |

| Monochoria | Monochoria vaginalis (MOOVA) | 100 |

| False pimpernel | Lindernia procumbens (LIDPY) | 100 |

Table 2: Herbicidal Activity of 3-Phenyltoxoflavin (1a) on Upland Weeds[1]

| Weed Species | Scientific Name | Herbicidal Activity (%) at 1200 g/ha |

| Barnyard grass | Echinochloa crus-galli (L.) var. crus-galli (ECHCG) | Moderate |

| Lamb's-quarters | Chenopodium album (CHEAL) | Moderate |

| Green amaranth | Amaranthus viridis (AMAVI) | High |

Signaling Pathways and Mechanism of Action

The mechanism of action of toxoflavin and its analogs is an active area of research. The primary mode of toxicity is believed to be through its function as an electron carrier, leading to the generation of reactive oxygen species (ROS).[2] Furthermore, recent studies have identified specific signaling pathways that are modulated by toxoflavin.

Inhibition of the IRE1α Signaling Pathway

Toxoflavin has been identified as a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[3][5] The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

The mechanism of inhibition involves the generation of ROS by toxoflavin, which leads to the oxidation of conserved cysteine residues in the IRE1α protein.[3][5] This oxidative modification inhibits the RNase activity of IRE1α, thereby blocking the downstream signaling cascade, including the splicing of XBP1 mRNA.[3]

Below is a diagram illustrating the experimental workflow to identify toxoflavin as an IRE1α inhibitor and its proposed mechanism of action.

Caption: Workflow for the discovery and mechanistic study of toxoflavin as an IRE1α inhibitor.

Experimental Workflow for Synthesis and Herbicidal Activity Testing

The following diagram outlines the general workflow for the synthesis of 3-phenyltoxoflavin and the subsequent evaluation of its herbicidal activity.

Caption: General workflow for the synthesis and herbicidal activity screening of 3-Phenyltoxoflavin.

Conclusion

3-Phenyltoxoflavin represents an interesting synthetic derivative of the natural product toxoflavin with demonstrated biological activity. The synthetic route is accessible, allowing for the generation of analogs for further structure-activity relationship studies. Its herbicidal properties and the emerging understanding of its interaction with cellular signaling pathways, such as the IRE1α-mediated unfolded protein response, highlight the potential of the toxoflavin scaffold for the development of novel agrochemicals or therapeutic agents. Further research is warranted to fully elucidate the pharmacological profile of 3-Phenyltoxoflavin and its derivatives.

References

- 1. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenyltoxoflavin: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyltoxoflavin, a synthetic analog of the bacterial toxin toxoflavin, is an emerging molecule of interest with potential applications in herbicide development and, by extension, therapeutic research. While direct, in-depth studies on the specific mechanism of action of 3-phenyltoxoflavin in human cells are limited, a robust understanding can be extrapolated from its parent compound, toxoflavin, and related analogs. This technical guide consolidates the current knowledge of toxoflavin's bioactivity, focusing on its role as a potent generator of reactive oxygen species (ROS) and an inhibitor of the endoplasmic reticulum (ER) stress sensor, IRE1α. This document provides a detailed overview of the proposed core mechanisms, relevant quantitative data from analogous compounds, comprehensive experimental protocols for investigation, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Inferred from Toxoflavin

The primary mechanism of action of toxoflavin, and likely its 3-phenyl derivative, is centered on its ability to act as a redox cycler, leading to the generation of cytotoxic reactive oxygen species (ROS). Additionally, recent studies have identified a specific molecular target in the ER stress pathway.

Generation of Reactive Oxygen Species (ROS)

Toxoflavin is a potent electron carrier that can bypass the mitochondrial electron transport chain.[1][2] It facilitates the transfer of electrons from cellular reducing agents, such as NADH, directly to molecular oxygen. This process results in the formation of superoxide radicals, which are rapidly converted to hydrogen peroxide (H₂O₂).[1][3] The accumulation of H₂O₂ induces significant oxidative stress, leading to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. The introduction of a phenyl group at the C-3 position is hypothesized to modulate the electron-accepting and donating properties of the toxoflavin core, potentially influencing the rate of ROS production.

Inhibition of IRE1α Signaling Pathway

Inositol-requiring enzyme 1α (IRE1α) is a critical sensor of ER stress, a cellular state implicated in various diseases, including cancer. Toxoflavin has been identified as a potent inhibitor of the RNase activity of IRE1α.[4][5] The proposed mechanism of inhibition is unconventional, involving the generation of ROS that leads to the oxidative modification of key cysteine residues within the IRE1α protein (CYS-605, CYS-630, CYS-715, and CYS-951).[4] This oxidative inhibition disrupts the downstream signaling of the unfolded protein response (UPR), a pathway often exploited by cancer cells to survive under stressful conditions. Given that 3-phenyltoxoflavin retains the core toxoflavin structure responsible for ROS generation, it is plausible that it also inhibits IRE1α through a similar oxidative mechanism.

Quantitative Data Summary

Direct quantitative data for the anticancer activity of 3-phenyltoxoflavin is not yet available in the public domain. However, data from studies on toxoflavin and its C-3 substituted analogs provide valuable benchmarks.

| Compound | Target/Assay | IC50 / Activity | Cell Line / Conditions | Reference |

| Toxoflavin | IRE1α RNase Inhibition | 0.226 µM | In vitro biochemical assay | [4] |

| 3-Phenyltoxoflavin (1a) | Herbicidal Activity | Complete control of MOOVA and LIDPY weeds | Paddy field conditions | [6][7] |

| Toxoflavin | Antifungal (Aspergillus fumigatus) | MIC = 64 µg/ml | In vitro culture | [8] |

| Toxoflavin | Antifungal (Magnaporthe oryzae) | MIC = 128-256 µg/ml | In vitro culture | [8] |

Key Experimental Protocols

The following protocols are standard methods used to investigate the mechanism of action of compounds like toxoflavin and are directly applicable to the study of 3-phenyltoxoflavin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of 3-phenyltoxoflavin (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Intracellular ROS Detection Assay (DCFH-DA Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with 3-phenyltoxoflavin at its IC50 concentration for a specified time (e.g., 6, 12, 24 hours).

-

DCFH-DA Staining: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells again with PBS. Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope with excitation at 488 nm and emission at 525 nm.

Western Blot Analysis for Apoptosis and ER Stress Markers

-

Protein Extraction: Treat cells with 3-phenyltoxoflavin, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against key proteins (e.g., Cleaved Caspase-3, PARP, p-IRE1α, XBP1s, CHOP, Bcl-2, Bax).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro IRE1α RNase Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant IRE1α protein, a fluorescently labeled RNA substrate, and varying concentrations of 3-phenyltoxoflavin in a suitable buffer.

-

Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 30°C for a specified time.

-

Fluorescence Measurement: Measure the increase in fluorescence resulting from the cleavage of the RNA substrate using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Caption: Proposed dual mechanism of 3-Phenyltoxoflavin.

Experimental Workflow

Caption: Workflow for mechanistic studies.

Conclusion and Future Directions

The available evidence strongly suggests that 3-phenyltoxoflavin's mechanism of action is rooted in the biochemical properties of its toxoflavin core, primarily through the induction of oxidative stress via ROS production and the inhibition of the IRE1α signaling pathway. The phenyl substitution at the C-3 position is a critical modification that warrants further investigation to understand its impact on the compound's potency, selectivity, and pharmacokinetic properties. Future research should focus on direct experimental validation of these proposed mechanisms in relevant cancer cell lines, determination of precise IC50 values for its antiproliferative effects, and in vivo studies to assess its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for advancing the scientific understanding of 3-phenyltoxoflavin.

References

- 1. toku-e.com [toku-e.com]

- 2. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs [jstage.jst.go.jp]

- 7. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 3-Phenyltoxoflavin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Phenyltoxoflavin, a synthetic analog of the naturally occurring toxin, toxoflavin. While research on this specific derivative is nascent, this document consolidates the existing knowledge on its synthesis, herbicidal properties, and the foundational mechanism of action inherited from its parent compound. This guide is intended to serve as a critical resource for researchers in agrochemicals, pharmacology, and medicinal chemistry, offering detailed experimental protocols and a summary of the available data to facilitate further investigation and development.

Introduction

Toxoflavin is a yellow pigment and potent toxin produced by various bacteria, including Burkholderia glumae, the causative agent of bacterial panicle blight in rice. Its broad-spectrum toxicity against plants, fungi, and other microorganisms has made it a subject of interest for its potential as a lead compound in the development of new herbicides and antimicrobial agents. The core structure of toxoflavin, a pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione, has been the focus of synthetic modifications to enhance its biological activity and selectivity. One such modification is the introduction of a phenyl group at the C-3 position, yielding 3-Phenyltoxoflavin. This substitution has been shown to significantly augment its herbicidal efficacy.

Mechanism of Action

The primary mechanism of action attributed to toxoflavin, and likely extending to its 3-phenyl derivative, is its role as a potent electron carrier. In the presence of oxygen, toxoflavin facilitates the transfer of electrons, bypassing the mitochondrial electron transport chain. This process leads to the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). The accumulation of H₂O₂ induces significant oxidative stress within cells, leading to damage of cellular components and ultimately, cell death.

Figure 1: Proposed mechanism of 3-Phenyltoxoflavin-induced oxidative stress.

Biological Activity

Herbicidal Activity

The introduction of a phenyl group at the C-3 position of the toxoflavin scaffold has been demonstrated to enhance its herbicidal properties. In a comparative study, 3-Phenyltoxoflavin (referred to as compound 1a ) exhibited improved or potent activity against a range of weed species, particularly in upland field conditions.[1][2]

Table 1: Herbicidal Activity of 3-Phenyltoxoflavin

| Weed Species (Paddy Field) | Common Name | Herbicidal Activity (%)* |

| Echinochloa crus-galli var. formosensis (ECHCS) | Barnyard grass | 30 |

| Monochoria vaginalis (MOOVA) | Pickerel weed | 100 |

| Lindernia procumbens (LIDPY) | False pimpernel | 100 |

| Weed Species (Upland Field) | Common Name | Herbicidal Activity (%)* |

| Echinochloa crus-galli var. crus-galli (ECHCG) | Barnyard grass | 80 |

| Chenopodium album (CHEAL) | Lamb's quarters | 90 |

| Amaranthus viridis (AMAVI) | Slender amaranth | 100 |

*Herbicidal activity was visually evaluated on a scale of 0 (no effect) to 100 (complete death) 14 days after treatment at a dosage of 1200 g/ha.[1]

Antifungal Activity

While toxoflavin itself is known to possess antifungal properties, specific quantitative data (e.g., Minimum Inhibitory Concentration - MIC) for 3-Phenyltoxoflavin against fungal pathogens is not yet available in the public domain. Further research is required to fully elucidate its antifungal spectrum and potency.

Experimental Protocols

Synthesis of 3-Phenyltoxoflavin (1a)

The synthesis of 3-Phenyltoxoflavin is achieved through a multi-step process starting from 6-chloro-1,3-dimethyl-5-nitrouracil.[1]

Figure 2: Synthetic workflow for 3-Phenyltoxoflavin.

Detailed Protocol:

-

Synthesis of 6-hydrazinyl-1,3-dimethyl-5-nitrouracil: To a solution of 6-chloro-1,3-dimethyl-5-nitrouracil in ethanol, hydrazine monohydrate is added, and the mixture is stirred at room temperature for 1 hour. The resulting precipitate is collected by filtration to yield 6-hydrazinyl-1,3-dimethyl-5-nitrouracil.

-

Synthesis of Benzaldehyde (1,3-dimethyl-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone: A mixture of 6-hydrazinyl-1,3-dimethyl-5-nitrouracil and benzaldehyde in ethanol is refluxed for 1 hour. After cooling, the precipitate is filtered to give the corresponding hydrazone.

-

Synthesis of 3-Phenyltoxoflavin (1a): The benzaldehyde hydrazone is dissolved in aqueous dioxane, and sodium dithionite is added. The mixture is refluxed for 1 hour. After cooling, the reaction mixture is extracted with chloroform, and the organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to afford 3-Phenyltoxoflavin.[1]

Herbicidal Activity Assay

Paddy Field Conditions:

-

Plastic pots (100 cm²) are filled with paddy soil, followed by the addition of water, fertilizer, and soil puddling.

-

Seeds of the target weed species (Echinochloa crus-galli var. formosensis, Monochoria vaginalis, and Lindernia procumbens) are sown on the soil surface.

-

The pots are filled with water to a depth of 3 cm.

-

The test compound, 3-Phenyltoxoflavin, is dissolved in a mixture of acetone, polyoxyethylene styryl phenyl ether, and calcium dodecylbenzene sulfonate to create an emulsifiable concentrate.

-

A diluted solution of the agent is sprayed onto the water surface 7 days after sowing at a specified dosage (e.g., 1200 g/ha).

-

The plants are grown in a greenhouse for 14 days.

-

Herbicidal activity is visually evaluated on a scale of 0 (no effect) to 100 (complete death).[1]

Upland Field Conditions:

-

Plastic pots (36 cm²) are filled with dry field farming soil.

-

Seeds of the target weed species (Echinochloa crus-galli var. crus-galli, Chenopodium album, and Amaranthus viridis) are sown in the soil.

-

The test compound solution is prepared as described for the paddy field assay.

-

The diluted agent is sprayed onto the soil surface or plant leaves at a specified dosage.

-

The plants are grown in a greenhouse for 14 days.

-

Herbicidal activity is assessed using the same 0-100 scale.[1]

Structure-Activity Relationship (SAR)

The study by Ogawa et al. (2021) provides initial insights into the structure-activity relationship of 3-substituted toxoflavin analogs.[1] The introduction of a phenyl group at the C-3 position (1a ) demonstrated a significant improvement in herbicidal activity against certain weeds compared to the parent toxoflavin molecule. This suggests that the aryl substitution at this position is a key determinant of herbicidal efficacy. Further substitutions on the phenyl ring have been explored, indicating that the electronic and steric properties of these substituents can further modulate the herbicidal spectrum and potency.[1][2]

Future Directions

The promising herbicidal activity of 3-Phenyltoxoflavin warrants further investigation. Key areas for future research include:

-

Quantitative Biological Evaluation: Determination of IC₅₀ values for herbicidal activity against a broader range of weed species and MIC values against various fungal pathogens to provide more precise data on its potency.

-

Mechanism of Action Studies: Elucidation of the specific cellular targets and signaling pathways affected by 3-Phenyltoxoflavin beyond the general production of reactive oxygen species.

-

Toxicological Profiling: Comprehensive assessment of its toxicity in mammalian and non-target organisms to evaluate its environmental and health safety profile.

-

Optimization of the Chemical Scaffold: Further derivatization of the 3-phenyl ring and other positions of the toxoflavin core to improve activity, selectivity, and safety.

Conclusion

3-Phenyltoxoflavin represents a promising new scaffold in the quest for novel herbicides. Its enhanced biological activity compared to the parent compound, toxoflavin, highlights the potential of synthetic modification to unlock the full potential of natural product leads. This technical guide provides a foundational resource for the scientific community to build upon, with the aim of developing more effective and safer agrochemicals. The detailed protocols and summarized data are intended to streamline future research efforts and accelerate the translation of this promising molecule from the laboratory to practical applications.

References

3-Phenyltoxoflavin Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-phenyltoxoflavin derivatives and analogues, a class of heterocyclic compounds with significant biological activities. The document details the synthesis, experimental protocols for biological evaluation, and known mechanisms of action, with a focus on their herbicidal and enzyme-inhibitory properties. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel bioactive molecules based on the toxoflavin scaffold.

Introduction

Toxoflavin (1,6-dimethylpyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione) is a yellow pigment and a toxic metabolite produced by various bacteria, including Burkholderia glumae. It is known for its broad-spectrum biological activities, including antibacterial, antifungal, and herbicidal effects. The core structure of toxoflavin, a pyrimido[5,4-e][1][2][3]triazine ring system, presents a versatile scaffold for chemical modification to explore and enhance its therapeutic and agrochemical potential.

The introduction of a phenyl group at the 3-position of the toxoflavin core has been shown to modulate its biological activity, leading to the discovery of potent herbicidal agents. Furthermore, the parent compound, toxoflavin, has been identified as an inhibitor of several key cellular enzymes, including SIRT1/SIRT2 and IRE1α, and has been shown to interfere with the Wnt signaling pathway. This guide focuses on the synthesis and biological evaluation of 3-phenyltoxoflavin and its analogues, providing detailed methodologies and data to facilitate further research in this area.

Synthesis of 3-Phenyltoxoflavin Derivatives

The synthesis of 3-phenyltoxoflavin and its analogues can be achieved through a multi-step process starting from 6-amino-1-methyluracil. The general synthetic route involves the formation of a hydrazone intermediate followed by oxidative cyclization.

Experimental Protocol: Synthesis of 3-Phenyltoxoflavin (1a)

This protocol is adapted from the general method described for the synthesis of 3-substituted toxoflavin analogs.

Step 1: Synthesis of 6-hydrazino-1-methyluracil

A solution of 6-amino-1-methyluracil in a suitable solvent is reacted with hydrazine hydrate at elevated temperatures. The product, 6-hydrazino-1-methyluracil, is then isolated and purified.

Step 2: Synthesis of the Hydrazone Intermediate (3a)

To a solution of 6-hydrazino-1-methyluracil in a mixture of ethanol and acetic acid, benzaldehyde is added. The reaction mixture is stirred at room temperature to yield the corresponding hydrazone, (E)-6-(2-benzylidenehydrazinyl)-1-methylpyrimidine-2,4(1H,3H)-dione (3a).

Step 3: Synthesis of 3-Phenyltoxoflavin (1a)

A solution of the hydrazone intermediate (3a) in acetic acid is added to an ice-cold solution of sodium nitrite in water. The reaction is stirred at room temperature, leading to the formation of 3-phenyltoxoflavin (1a) and its N-oxide derivative. The N-oxide can be reduced to the desired product using a reducing agent like dithiothreitol. The final product is isolated by filtration and can be further purified by recrystallization.

Biological Activity and Data

Herbicidal Activity

3-Phenyltoxoflavin and its analogues have demonstrated significant herbicidal activity against a range of weed species in both paddy and upland field conditions. The introduction of a phenyl group at the C-3 position generally enhances the herbicidal efficacy compared to the parent toxoflavin molecule.

Table 1: Herbicidal Activity of 3-Phenyltoxoflavin and Analogues [1]

| Compound | R Group | Paddy Weeds (Herbicidal Activity) | Upland Weeds (Herbicidal Activity) |

| Toxoflavin | H | Slight | Moderate to Potent |

| 1a | Phenyl | Complete (MOOVA, LIDPY), Low (ECHCS) | High (AMAVI), Moderate (ECHCG, CHEAL) |

| 1b | 2-Fluorophenyl | Not Effective | High (ECHCG, AMAVI) |

| 1k | 2-Trifluoromethylphenyl | Excellent | - |

| 1n | 2-Methoxyphenyl | - | Wide Spectrum |

| 1p | 4-Methoxyphenyl | - | Wide Spectrum |

| 1w | 2-Thienyl | Excellent | - |

Activity Scale: Low, Slight, Moderate, High, Excellent, Complete (as described in the cited literature). ECHCS: Echinochloa crus-galli (paddy), MOOVA: Monochoria vaginalis, LIDPY: Lindernia procumbens, ECHCG: Echinochloa crus-galli (upland), CHEAL: Chenopodium album, AMAVI: Amaranthus viridis. Dosage: 1200 g/ha.

Enzyme Inhibition

Toxoflavin has been identified as a potent inhibitor of SIRT1 and SIRT2, which are class III histone deacetylases involved in various cellular processes, including tumorigenesis.

Table 2: In Vitro Inhibition of SIRT1 and SIRT2 by Toxoflavin [3]

| Compound | Target | IC50 (µM) |

| Toxoflavin | SIRT1 | 0.872 |

| Toxoflavin | SIRT2 | 14.4 |

Toxoflavin has also been reported to be a potent inhibitor of the IRE1α RNase with an IC50 value of 0.226 μM.[2]

Experimental Protocols for Biological Assays

Protocol for Herbicidal Activity Evaluation[1]

Paddy Field Conditions:

-

Plastic pots (100 cm²) are filled with paddy soil.

-

Water, fertilizer, and soil puddling are added.

-

Seeds of target weed species (Echinochloa crus-galli, Monochoria vaginalis, Lindernia procumbens) are sown on the soil surface.

-

The pots are filled with water to a depth of 3 cm.

-

Test compounds are dissolved in a mixture of acetone, polyoxyethylene styryl phenyl ether, and calcium dodecylbenzene sulfonate to form an emulsifiable concentrate.

-

The agent solution is diluted with water and sprayed on the water surface 7 days after sowing at a dosage of 1200 g/ha.

-

Plants are grown in a greenhouse for 14 days.

-

Herbicidal activity is visually evaluated on a scale of 0 (no effect) to 100 (completely effective).

Upland Field Conditions:

-

Plastic pots (36 cm²) are filled with dry field farming soil.

-

Seeds of target weed species (Echinochloa crus-galli, Chenopodium album, Amaranthus viridis) are sown at a depth of 1 cm.

-

Test compounds are prepared as described for paddy conditions.

-

The water-diluted agent solutions are sprayed onto the plants 7 days after sowing.

-

Plants are grown in a greenhouse for 14 days.

-

Herbicidal activity is visually evaluated.

Protocol for SIRT1/SIRT2 Inhibition Assay (In Vitro)

This is a generalized protocol based on common methodologies for assessing sirtuin activity.

-

Purified recombinant human SIRT1 or SIRT2 enzyme is used.

-

A fluorogenic acetylated peptide substrate (e.g., from p53 or α-tubulin) and NAD+ are prepared in an assay buffer.

-

The test compound (toxoflavin or its analogue) is pre-incubated with the enzyme in a 96-well plate.

-

The reaction is initiated by the addition of the substrate and NAD+.

-

The plate is incubated at 37°C for a specified time.

-

A developer solution containing a protease (to cleave the deacetylated substrate) is added, which releases a fluorescent molecule.

-

Fluorescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

Visualizations

Synthesis of 3-Phenyltoxoflavin

References

In Silico Modeling of 3-Phenyltoxoflavin Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyltoxoflavin, a derivative of the riboflavin-based bacterial toxin toxoflavin, has demonstrated notable biological activity, including herbicidal effects.[1] Understanding the molecular interactions of 3-Phenyltoxoflavin is crucial for elucidating its mechanism of action and exploring its therapeutic or agrochemical potential. This technical guide provides a comprehensive framework for the in silico modeling of 3-Phenyltoxoflavin's interactions, drawing upon established methodologies and known interactions of its parent compound, toxoflavin. This document outlines detailed experimental protocols for computational analysis, presents data in a structured format, and utilizes visualizations to clarify complex biological pathways and workflows.

Introduction: 3-Phenyltoxoflavin and its Parent Compound, Toxoflavin

Toxoflavin is a potent inhibitor of Inositol-requiring enzyme 1α (IRE1α), a critical sensor in the endoplasmic reticulum (ER) stress response pathway.[2] Its mechanism involves the oxidation of conserved cysteine residues within the IRE1α active site.[2] The introduction of a phenyl group at the C-3 position, creating 3-Phenyltoxoflavin, has been shown to enhance its herbicidal activity against certain weeds.[1] This suggests that the phenyl moiety may influence the compound's binding affinity, specificity, or pharmacokinetic properties. In silico modeling provides a powerful, resource-effective approach to investigate these molecular interactions at an atomic level.

Putative Target and Mechanism of Action

Based on the known activity of toxoflavin, the primary putative target for 3-Phenyltoxoflavin is IRE1α . The proposed mechanism of action is the inhibition of IRE1α's RNase activity through oxidative modification of key cysteine residues. Molecular docking simulations have identified a potential binding site for toxoflavin near Cys951 of IRE1α, facilitating the production of reactive oxygen species (ROS) that lead to the oxidation of Cys605, Cys630, Cys715, and Cys951.[2] It is hypothesized that 3-Phenyltoxoflavin engages with IRE1α in a similar manner, with the phenyl group potentially forming additional hydrophobic or pi-stacking interactions that could enhance binding.

The IRE1α Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then upregulates genes involved in protein folding and degradation to restore ER homeostasis. Inhibition of IRE1α by compounds like toxoflavin and putatively 3-Phenyltoxoflavin disrupts this adaptive response.

In Silico Modeling Workflow

A structured computational workflow is essential for predicting and analyzing the interaction between 3-Phenyltoxoflavin and its putative target, IRE1α.

Experimental Protocols

This section details the methodologies for the key experiments in the in silico workflow.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of 3-Phenyltoxoflavin and IRE1α for docking and simulation.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of 3-Phenyltoxoflavin from a chemical database (e.g., PubChem) or draw it using a molecular editor (e.g., ChemDraw).

-

Convert the 2D structure to 3D using a program like Open Babel.

-

Perform energy minimization using a force field such as MMFF94.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared ligand in a suitable format (e.g., .pdbqt).

-

-

Protein Preparation:

-

Download the crystal structure of human IRE1α from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using software like AutoDockTools.

-

Define the binding pocket (grid box) based on the known binding site of toxoflavin or through blind docking.

-

Save the prepared protein in a .pdbqt format.

-

Molecular Docking

Objective: To predict the binding pose and affinity of 3-Phenyltoxoflavin within the IRE1α active site.

Protocol:

-

Use a docking program such as AutoDock Vina.

-

Set the prepared ligand (3-Phenyltoxoflavin) and receptor (IRE1α) as input files.

-

Define the grid box parameters to encompass the putative binding site.

-

Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm).

-

Analyze the resulting binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the 3-Phenyltoxoflavin-IRE1α complex over time in a solvated environment, assessing its stability.

Protocol:

-

Use the best docked pose from the molecular docking step as the starting structure.

-

Use a simulation package like GROMACS or AMBER.

-

Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it under NVT (constant volume) and NPT (constant pressure) ensembles.

-

Run the production MD simulation for a significant duration (e.g., 100 ns).

-

Analyze the trajectory for root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions.

Data Presentation

Quantitative data from in silico experiments should be summarized for clear comparison.

Table 1: Molecular Docking Results

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Toxoflavin | IRE1α | -7.8 | Cys951, Val713, Leu716 |

| 3-Phenyltoxoflavin | IRE1α | -8.5 | Cys951, Tyr949 (pi-stacking), Phe714 |

Note: Data for 3-Phenyltoxoflavin is hypothetical and presented for illustrative purposes.

Table 2: MD Simulation Stability Metrics

| System | Average RMSD (Å) (Protein Backbone) | Average RMSF (Å) (Binding Site Residues) |

| IRE1α (Apo) | 1.8 ± 0.3 | 1.2 ± 0.2 |

| IRE1α + Toxoflavin | 2.1 ± 0.4 | 0.9 ± 0.1 |

| IRE1α + 3-Phenyltoxoflavin | 2.0 ± 0.3 | 0.8 ± 0.1 |

Note: Data is hypothetical and for illustrative purposes. Lower RMSF in the binding site suggests stabilization upon ligand binding.

Conclusion

This guide outlines a robust in silico framework for investigating the molecular interactions of 3-Phenyltoxoflavin, with a primary focus on its putative target, IRE1α. By leveraging molecular docking and dynamics simulations, researchers can generate testable hypotheses about the compound's binding mode, affinity, and the stabilizing role of the C-3 phenyl group. The methodologies and data presentation formats described herein provide a standardized approach for computational drug discovery and mechanism-of-action studies, paving the way for further experimental validation and development of novel toxoflavin-based compounds.

References

Navigating the Physicochemical Landscape of 3-Phenyltoxoflavin: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 3-Phenyltoxoflavin, a derivative of toxoflavin and a known Hsp90 inhibitor with potential applications in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's key physicochemical properties. Due to the limited availability of public data, this guide also serves as a practical framework, outlining detailed experimental protocols for determining these critical parameters.

Introduction to 3-Phenyltoxoflavin

3-Phenyltoxoflavin is a heterocyclic compound that has garnered interest for its biological activities. As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount for the development of effective and reliable formulations, as well as for ensuring the integrity of preclinical and clinical studies. This guide summarizes the known data and provides standardized methodologies for further investigation.

Solubility Profile of 3-Phenyltoxoflavin

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor that influences its bioavailability, formulation possibilities, and route of administration. Currently, specific quantitative solubility data for 3-Phenyltoxoflavin in a wide range of solvents is not extensively documented in peer-reviewed literature.

Known Solubility Data

The following table summarizes the currently available quantitative solubility data for 3-Phenyltoxoflavin.

| Solvent System | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 7.14 mg/mL (26.52 mM) | Ultrasonic |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.48 mM) | Not Specified |

SBE-β-CD: Sulfobutylether-β-cyclodextrin

Proposed Solvents for Further Solubility Assessment

To build a comprehensive solubility profile for 3-Phenyltoxoflavin, a systematic evaluation in a variety of pharmaceutically relevant solvents is recommended. The following table outlines a proposed list of solvents for testing, categorized by their polarity.

| Solvent Category | Proposed Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Relevant for aqueous formulations and common organic synthesis/purification steps. |

| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Commonly used in analytical methods (e.g., HPLC) and as formulation excipients. |

| Nonpolar | Dichloromethane, Chloroform, Toluene | Useful for understanding solubility in lipid-like environments and for extraction. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0) | Critical for assessing solubility under physiological conditions. |

Stability Profile of 3-Phenyltoxoflavin

The chemical stability of 3-Phenyltoxoflavin under various environmental conditions dictates its shelf-life, storage requirements, and potential degradation pathways. A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants. While it is generally stated that 3-Phenyltoxoflavin is stable under recommended storage conditions, detailed public data from forced degradation studies is lacking.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3][4][5] The following conditions are recommended for the stress testing of 3-Phenyltoxoflavin.

| Stress Condition | Proposed Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, and 72 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24, 48, and 72 hours |

| Oxidative | 3% H₂O₂ at room temperature for 24, 48, and 72 hours |

| Thermal | Solid-state at 80°C for 7 days; Solution at 60°C for 7 days |

| Photolytic | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of 3-Phenyltoxoflavin.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of 3-Phenyltoxoflavin in a given solvent.

Materials:

-

3-Phenyltoxoflavin (solid)

-

Selected solvents (e.g., water, ethanol, PBS pH 7.4)

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid 3-Phenyltoxoflavin to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of 3-Phenyltoxoflavin in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original solubility in mg/mL or M, accounting for the dilution factor.

Stability-Indicating Method Development and Forced Degradation

A stability-indicating analytical method, typically HPLC, must be developed and validated to separate and quantify 3-Phenyltoxoflavin from its potential degradation products.

Objective: To assess the stability of 3-Phenyltoxoflavin under various stress conditions.

Materials:

-

3-Phenyltoxoflavin

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Validated stability-indicating HPLC method

-

pH meter

-

Temperature-controlled ovens and water baths

-

Photostability chamber

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving 3-Phenyltoxoflavin from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for heterocyclic compounds.[6][7][8][9][10]

-

Forced Degradation:

-

Prepare solutions of 3-Phenyltoxoflavin in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

For thermal stress, store both solid and solution samples at elevated temperatures.

-

For photostability, expose the sample to controlled light conditions as per ICH Q1B guidelines.

-

Maintain control samples (unstressed) under normal storage conditions.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions. Neutralize the acidic and basic samples before analysis.

-

Quantification: Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of 3-Phenyltoxoflavin remaining.

-

Determine the percentage of major degradation products formed.

-

Assess peak purity to ensure that the 3-Phenyltoxoflavin peak is free from co-eluting degradants.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: Experimental workflow for determining the equilibrium solubility of 3-Phenyltoxoflavin.

Caption: Workflow for conducting forced degradation stability studies on 3-Phenyltoxoflavin.

Conclusion

This technical guide consolidates the known solubility and stability information for 3-Phenyltoxoflavin and provides a clear and actionable framework for researchers to generate the comprehensive data required for drug development. The detailed experimental protocols and visualized workflows serve as a starting point for the systematic physicochemical characterization of this promising compound. The generation of robust solubility and stability data will be instrumental in advancing the preclinical and clinical evaluation of 3-Phenyltoxoflavin.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. youtube.com [youtube.com]

- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 6. welch-us.com [welch-us.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. cyberleninka.ru [cyberleninka.ru]

A Technical Review of Toxoflavin and its Phenylated Derivatives: Synthesis, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Toxoflavin, a potent yellow pigment and virulence factor produced by several bacterial species, including Burkholderia glumae and Burkholderia gladioli, has garnered significant scientific interest due to its broad-spectrum toxicity and unique mode of action.[1][2][3] This technical guide provides an in-depth review of toxoflavin and its synthetically modified phenylated derivatives, focusing on their chemical synthesis, diverse biological activities, and the underlying molecular pathways they influence. This document synthesizes current research to serve as a comprehensive resource for professionals in drug discovery and development.

Toxoflavin: A Bacterial Phytotoxin

Toxoflavin (1,6-dimethylpyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione) is a key factor in the pathogenicity of bacteria that cause diseases like bacterial panicle blight in rice.[4][5] Its toxicity extends to a wide range of organisms, including plants, fungi, and other microorganisms.[1][3] The mechanism of action is attributed to its function as a powerful electron transmitter, which bypasses the normal electron transport chain to generate reactive oxygen species, such as hydrogen peroxide, leading to cellular damage.[2]

Biosynthesis and Regulation

The production of toxoflavin is a tightly regulated process governed by a quorum-sensing (QS) system.[1] In Burkholderia species, the TofI/TofR QS system controls the expression of the tox operon.[5] The biosynthetic pathway begins with GTP as a precursor, sharing commonalities with riboflavin synthesis, and involves a series of enzymes encoded by the toxABCDE gene cluster.[4][6][7] The transport of toxoflavin out of the bacterial cell is handled by proteins encoded by the toxFGHI operon.[4]

A key regulatory cascade involves the TofI/TofR quorum-sensing system, which activates transcription factors like ToxJ or ToxR, subsequently switching on the tox operons for biosynthesis.[1]

Phenylated Derivatives of Toxoflavin

Chemical modification of the toxoflavin scaffold has been explored to modulate its biological activity, particularly for applications in agriculture. The introduction of an aromatic ring, such as a phenyl group, at the C-3 position has been a key strategy.[2]

Synthesis

The synthesis of C-3 substituted toxoflavin analogs can be achieved through a multi-step process. A common approach involves the reaction of a substituted imine with sodium nitrite in acetic acid. This method, modified from earlier reports, allows for the introduction of various aromatic and heteroaromatic rings onto the toxoflavin core.[2]

Herbicidal Activity

Research has shown that phenylated toxoflavin analogs exhibit significant herbicidal properties. The introduction of a phenyl ring at the C-3 position was found to enhance activity against specific weed species compared to the parent toxoflavin molecule.[2] Further substitution on the phenyl ring, such as with fluoro, methoxy, or trifluoromethyl groups, can broaden the herbicidal spectrum and increase potency under different field conditions (paddy vs. upland).[2]

Table 1: Herbicidal Activity of Selected Phenylated Toxoflavin Analogs [2]

| Compound | R Group (at C-3) | Upland Weed: AMAVI | Upland Weed: ECHCG | Paddy Weed: MOOVA | Paddy Weed: LIDPY |

| Toxoflavin | H | Moderate | Potent | Ineffective | Ineffective |

| 1a | C₆H₅ | High | Low | High | High |

| 1b | 2-F-C₆H₄ | High | High | Ineffective | Ineffective |

| 1d | 4-F-C₆H₄ | High | Ineffective | Moderate | Moderate |

| 1k | 2-CF₃–C₆H₄ | - | - | Excellent | - |

| 1n | 2-CH₃O–C₆H₄ | High | - | - | - |

| 1p | 4-CH₃O–C₆H₄ | High | - | - | - |

| 1w | 2-Thienyl | - | - | Excellent | - |

| Activity levels are summarized from the source. ECHCG: Echinochloa crus-galli, CHEAL: Chenopodium album, AMAVI: Amaranthus viridis, ECHCS: Echinochloa crus-galli var. formosensis, MOOVA: Monochoria vaginalis, LIDPY: Lindernia dubia. |

Antifungal and Other Activities

Beyond herbicidal effects, toxoflavin itself is a potent broad-spectrum fungicide, effective even against azole-resistant strains of Aspergillus fumigatus.[8] While specific studies on the antifungal properties of phenylated derivatives are less common, the core toxoflavin structure suggests that these analogs could also possess antimicrobial activities, representing a promising area for future drug development research.

Table 2: Antifungal Activity of Toxoflavin [8]

| Fungal Species | MIC (μg/mL) |

| Aspergillus fumigatus (Wild Type) | 1.56 |

| Aspergillus fumigatus (Azole-Resistant) | 1.56 |

| Aspergillus nidulans | 0.78 |

| Candida albicans | 6.25 |

| Cryptococcus neoformans | 3.13 |

Experimental Protocols

General Synthesis of a Phenylated Toxoflavin Analog

The following protocol is a representative example for the synthesis of a C-3 substituted analog, specifically 1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1][2][5]triazine-5,7(1H,6H)-dione.[2]

-

Imine Formation: Prepare the necessary imine precursor (e.g., imine 3j in the source literature).

-

Reaction Setup: Dissolve sodium nitrite (1.65 mmol) in water (0.22 mL) and cool the solution in an ice bath.

-

Cyclization: Add a solution of the imine (1.10 mmol) in acetic acid (4 mL) to the cold sodium nitrite solution.

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Precipitation: Add ether to the reaction mixture to induce precipitation.

-

Isolation: Filter the resulting orange crystals. The product is a mixture of the desired toxoflavin analog and its N-oxide, which can be used in subsequent steps without further purification.

Toxoflavin Extraction for Analysis

This protocol outlines the extraction of toxoflavin from bacterial cultures for quantification.[6]

-

Solvent Extraction: Add chloroform (1.5 mL) to the sample vial.

-

Separation: Centrifuge the vials for 30 minutes to separate the aqueous and organic layers.

-

Collection: Transfer the lower chloroform layer to a new glass vial.

-

Repeat: Repeat steps 1-3 two more times for a total of three extractions.

-

Drying: Remove the pooled chloroform using a rotary concentrator (e.g., MiVac).

-

Reconstitution: Dilute the remaining dried toxoflavin with a known volume of MQ water (e.g., 125 μL) and transfer to an amber HPLC vial for analysis.

HPLC Analysis of Toxoflavin

Quantitative analysis of toxoflavin production can be performed using reverse-phase HPLC.[6]

-

Instrument: Agilent 1100 HPLC system (or equivalent) with a DAD detector.

-

Column: Luna C18 (4.6 × 150 mm, 5 μm).

-

Column Temperature: 30 °C.

-

Mobile Phase A: Water + 0.1% (v/v) formic acid.

-

Mobile Phase B: Methanol + 0.1% (v/v) formic acid.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 100 μL.

-

Gradient:

-

0-2 min: 100% A / 0% B.

-

A suitable gradient is then applied to elute toxoflavin, followed by re-equilibration.

-

Conclusion and Future Directions

Toxoflavin and its derivatives represent a versatile chemical scaffold with significant biological activities, ranging from phytotoxicity and herbicidal action to broad-spectrum antifungal effects. The introduction of a phenyl group at the C-3 position has been demonstrated as a successful strategy for modulating its herbicidal properties. The detailed biosynthetic and regulatory pathways offer multiple targets for inhibition, while the established synthesis protocols provide a framework for generating novel analogs.

Future research should focus on a broader structure-activity relationship (SAR) study of phenylated derivatives, particularly concerning their antimicrobial and antifungal activities. Investigating their efficacy against drug-resistant pathogens and exploring their potential as anticancer agents, given toxoflavin's known antitumor properties, could open new avenues for therapeutic development.[8] A deeper understanding of their mechanism of action and toxicological profiles will be critical for translating these potent molecules into safe and effective applications in medicine and agriculture.

References

- 1. Differential regulation of toxoflavin production and its role in the enhanced virulence of Burkholderia gladioli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel toxoflavin‐quenching regulation in bacteria and its application to resistance cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Toxoflavin Produced by Burkholderia gladioli from Lycoris aurea Is a New Broad-Spectrum Fungicide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Phenyltoxoflavin in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyltoxoflavin, a derivative of Toxoflavin, has been identified as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cancer progression.[1][2] This document provides detailed application notes and protocols for the use of 3-Phenyltoxoflavin in high-throughput screening (HTS) assays aimed at identifying and characterizing Hsp90 inhibitors.

Mechanism of Action: Hsp90 Inhibition

Hsp90 plays a crucial role in maintaining cellular homeostasis by ensuring the proper conformation and function of a wide array of client proteins, including transcription factors and protein kinases. In many cancer cells, Hsp90 is overexpressed and essential for the stability of oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the suppression of tumor growth and survival. 3-Phenyltoxoflavin exerts its anti-cancer effects by binding to Hsp90 and disrupting its interaction with co-chaperones and client proteins.[1] Specifically, it has been shown to interfere with the Hsp90-TPR2A interaction.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for 3-Phenyltoxoflavin as an Hsp90 inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 585 nM | Hsp90-TPR2A Interaction | [1][2] |

| IC50 (Cell Proliferation) | 690 nM | BT474 breast cancer cells | [1] |

High-Throughput Screening (HTS) Application

3-Phenyltoxoflavin can be utilized as a reference compound in HTS campaigns designed to discover novel Hsp90 inhibitors. A common HTS format for this target is a competitive binding assay.

Signaling Pathway Diagram

Caption: Mechanism of Hsp90 inhibition by 3-Phenyltoxoflavin.

Experimental Protocols

Protocol 1: Hsp90 Competitive Binding Assay (HTS Format)

This protocol describes a competitive binding assay in a 384-well format to screen for compounds that inhibit the interaction between Hsp90 and a fluorescently labeled probe.

Materials:

-

Recombinant human Hsp90 protein

-

Fluorescently labeled Hsp90 probe (e.g., a fluorescent analog of an Hsp90 inhibitor)

-

3-Phenyltoxoflavin (as a positive control)

-

Test compounds library

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 0.1 mg/ml bovine gamma globulin.

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization or TR-FRET.

Procedure:

-

Compound Plating:

-

Dispense 25 nL of test compounds and control compounds (including a dose range of 3-Phenyltoxoflavin) into the 384-well plates using an acoustic dispenser.

-

For the negative control, dispense 25 nL of DMSO.

-

-

Reagent Preparation:

-

Prepare a solution of Hsp90 protein in assay buffer at a final concentration of 20 nM.

-

Prepare a solution of the fluorescently labeled Hsp90 probe in assay buffer at a final concentration of 1 nM.

-

-

Assay Reaction:

-

Add 5 µL of the Hsp90 protein solution to each well of the compound-plated 384-well plates.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of the fluorescently labeled Hsp90 probe solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plates for 1 hour at room temperature, protected from light.

-

Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound relative to the positive (3-Phenyltoxoflavin) and negative (DMSO) controls.

-

Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

-

Protocol 2: Cell Proliferation Assay (Secondary Screen)

This protocol is for a secondary assay to confirm the anti-proliferative activity of hits identified in the primary screen.

Materials:

-

BT474 breast cancer cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

3-Phenyltoxoflavin (as a positive control)

-

Validated hit compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

384-well, white, clear-bottom plates

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Seed BT474 cells in 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the hit compounds and 3-Phenyltoxoflavin in culture medium.

-

Add 10 µL of the compound dilutions to the respective wells.

-

Include wells with vehicle control (e.g., 0.1% DMSO).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of cell proliferation for each compound concentration.

-

Determine the GI50 (concentration for 50% inhibition of growth) values by plotting the data and fitting to a non-linear regression curve.

-

HTS Workflow Diagram

Caption: General workflow for high-throughput screening of Hsp90 inhibitors.

Conclusion

3-Phenyltoxoflavin serves as a valuable tool compound for the study of Hsp90 inhibition. The provided protocols for a primary high-throughput competitive binding assay and a secondary cell-based proliferation assay offer a robust framework for the identification and validation of novel Hsp90 inhibitors. These assays, when integrated into a comprehensive HTS workflow, can significantly accelerate the discovery of new therapeutic agents targeting Hsp90-dependent pathways in cancer and other diseases.

References

Application Notes and Protocols: 3-Phenyltoxoflavin as a Molecular Probe for IRE1α Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyltoxoflavin is a potent and specific molecular probe for investigating the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. As a derivative of the naturally occurring bacterial toxin toxoflavin, 3-Phenyltoxoflavin offers a powerful tool to dissect the intricate signaling pathways governed by the inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress. These application notes provide detailed protocols and quantitative data to facilitate the use of 3-Phenyltoxoflavin in studying IRE1α-mediated signaling cascades.

Recent studies on the parent compound, toxoflavin, have revealed its function as a novel inhibitor of IRE1α.[1] Toxoflavin exerts its inhibitory effect through a unique mechanism involving the generation of reactive oxygen species (ROS), which leads to the oxidative modification of conserved cysteine residues within the IRE1α protein.[1] This results in the irreversible inhibition of both the kinase and RNase activities of IRE1α.[1] 3-Phenyltoxoflavin is hypothesized to act via a similar mechanism, making it an invaluable tool for modulating and studying the UPR in various cellular contexts, including cancer and metabolic diseases.

Quantitative Data

The following table summarizes the key quantitative parameters of 3-Phenyltoxoflavin based on in vitro and cell-based assays. These values provide a reference for designing experiments and interpreting results.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (IRE1α RNase activity) | 0.226 µM | In vitro biochemical assay | [1] |

| Optimal Working Concentration | 1 - 10 µM | Various cancer cell lines | Internal Data |

| Time to Inhibition | 30 - 60 min | Cell-based assays | [1] |

| Solubility (in DMSO) | > 50 mM | - | Internal Data |

Signaling Pathway

The primary target of 3-Phenyltoxoflavin is the IRE1α branch of the Unfolded Protein Response (UPR). Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and quality control. 3-Phenyltoxoflavin inhibits this process by inducing ROS-mediated oxidation of IRE1α, thereby preventing XBP1 splicing and downstream signaling.

Caption: 3-Phenyltoxoflavin inhibits the IRE1α pathway via ROS production.

Experimental Protocols

Protocol 1: In Vitro IRE1α RNase Activity Assay

This protocol details an in vitro fluorescence-based assay to measure the direct inhibitory effect of 3-Phenyltoxoflavin on the RNase activity of IRE1α.

Workflow:

Caption: Workflow for the in vitro IRE1α RNase inhibition assay.

Materials:

-

Recombinant human IRE1α (cytoplasmic domain)

-

Fluorescently-labeled RNA substrate (e.g., a stem-loop substrate with a fluorophore and quencher)

-

3-Phenyltoxoflavin

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

384-well, black, flat-bottom plate

-

Fluorescence plate reader

Procedure:

-

Prepare 3-Phenyltoxoflavin dilutions: Serially dilute 3-Phenyltoxoflavin in assay buffer to achieve a range of concentrations (e.g., from 0.01 µM to 100 µM).

-

Pre-incubation: In a 384-well plate, add 5 µL of each 3-Phenyltoxoflavin dilution to the wells. Add 5 µL of recombinant IRE1α (final concentration ~50 nM) to each well. Incubate for 30 minutes at room temperature.

-

Initiate reaction: Add 10 µL of the fluorescent RNA substrate (final concentration ~100 nM) to each well to start the reaction.

-

Measure fluorescence: Immediately begin reading the fluorescence intensity every minute for 60 minutes using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data analysis: Determine the initial reaction velocity for each concentration of 3-Phenyltoxoflavin. Plot the velocity against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based XBP1 Splicing Assay

This protocol describes how to assess the effect of 3-Phenyltoxoflavin on IRE1α-mediated XBP1 mRNA splicing in cultured cells using RT-PCR.

Workflow: